Physicochemical Property Differentiation: Target Compound vs. Closest 3D Analog (94% Similarity)
Compared to its closest commercially catalogued 3D analog—N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-(4-phenyl-1-piperidinyl)acetamide (Hit2Lead ID 49651478, 3D similarity 94%)—the target compound differs in three key computed physicochemical descriptors relevant to permeability and solubility-guided library subset selection. The analog has a lower topological polar surface area (tPSA 49.0 Ų vs. 52.2 Ų for the target compound), one fewer hydrogen bond donor (1 vs. 1), and one fewer hydrogen bond acceptor (2 vs. 3) . These differences, while modest, place the two compounds in distinct property bins when applying common CNS drug-likeness or lead-like criteria [1].
| Evidence Dimension | Computed physicochemical properties: tPSA, H-bond donor/acceptor count, LogP |
|---|---|
| Target Compound Data | tPSA = 52.2 Ų; H-bond donors = 1; H-bond acceptors = 3; LogP = 2.80; Molecular weight = 354.5 Da |
| Comparator Or Baseline | N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-(4-phenyl-1-piperidinyl)acetamide (Hit2Lead ID 49651478): tPSA = 49.0 Ų; H-bond donors = 1; H-bond acceptors = 2; LogP = 3.16; Molecular weight = 311 Da |
| Quantified Difference | Δ tPSA = +3.2 Ų; Δ H-bond acceptors = +1; Δ LogP = -0.36 |
| Conditions | Computed values from Hit2Lead / ChemBridge screening compound database; not experimentally determined. |
Why This Matters
These property differences mean the two compounds should be treated as distinct chemical entities for any property-based screening subset design, such as selecting compounds within a specific CNS MPO score range or Lipinski compliance profile.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
